molecular formula C3H5Br2Cl B13934688 1,1-Dibromo-2-chloropropane CAS No. 55162-35-1

1,1-Dibromo-2-chloropropane

Cat. No.: B13934688
CAS No.: 55162-35-1
M. Wt: 236.33 g/mol
InChI Key: SDNGBLYQMOYWPK-UHFFFAOYSA-N
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Description

Contextualization within Organic Halides Research

Halogenated hydrocarbons, a significant class of organic compounds, are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. pressbooks.pub Their diverse applications and unique chemical reactivities have established them as a cornerstone of organic chemistry research. chemistrysteps.com Within this broad field, halogenated propanes represent a versatile subgroup, offering a simple three-carbon backbone that allows for systematic study of the effects of halogen substitution on physical properties and reaction outcomes. pcc.eu The study of these compounds provides valuable insights into reaction mechanisms, such as radical halogenation, and serves as a foundation for the synthesis of more complex molecules. chemistrysteps.comlibretexts.org

The introduction of halogen atoms to an alkane scaffold, such as propane (B168953), functionalizes the otherwise relatively inert hydrocarbon, opening pathways for a variety of chemical transformations. chemistrysteps.comlibretexts.org These reactions are fundamental in organic synthesis, allowing for the construction of a wide array of organic molecules from simple alkane precursors. chemistrysteps.com

Isomeric Considerations in Propane Derivatives

The substitution of hydrogen atoms on a propane molecule with different halogens introduces the concept of isomerism, where compounds share the same molecular formula but differ in the arrangement of their atoms. vedantu.com For a dihalogenated propane, such as one containing two bromine atoms and one chlorine atom (C₃H₅Br₂Cl), several constitutional isomers are possible, depending on the position of the halogen atoms on the propane chain. quora.comquora.com

These structural variations can lead to significant differences in the physical and chemical properties of the isomers. For instance, the placement of halogens on terminal versus internal carbons, or on the same versus different carbons, can influence boiling points, dipole moments, and reactivity. pcc.eu The study of these isomers, including 1,1-dibromo-2-chloropropane, allows for a detailed understanding of structure-property relationships within halogenated alkanes.

The Compound: this compound

This compound is a halogenated propane with the chemical formula C₃H₅Br₂Cl. nih.gov In this molecule, two bromine atoms are attached to the first carbon atom, and a chlorine atom is attached to the second carbon atom of the propane chain.

Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by the presence and arrangement of the three halogen atoms.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₃H₅Br₂Cl nih.govguidechem.com
Molecular Weight 236.33 g/mol guidechem.comwikipedia.org
CAS Number 55162-35-1 guidechem.comchemsrc.com

| IUPAC Name | this compound nih.gov |

This table is interactive. Click on the headers to sort.

Methods of Synthesis

The synthesis of halogenated propanes can be achieved through various methods, including the halogenation of alkanes or the addition of hydrogen halides to alkenes. The synthesis of a related compound, 1,2-dibromo-3-chloropropane (B7766517) (DBCP), involves the reaction of allyl chloride with bromine. google.com This process is typically conducted at controlled temperatures, often in a vehicle of preformed DBCP to manage the exothermic nature of the reaction. google.com While specific synthesis routes for this compound are not extensively detailed in the provided search results, analogous reactions involving the addition of bromine and a chlorine source to an appropriate propene derivative could be a plausible synthetic pathway.

Chemical Reactions

Halogenated alkanes are known to undergo a variety of chemical reactions, including substitution and elimination reactions. For instance, the halogen atoms can act as leaving groups in nucleophilic substitution reactions. In the presence of a strong base, elimination reactions can occur, leading to the formation of alkenes. The specific reactivity of this compound would be dictated by the nature of the carbon-halogen bonds and the steric environment around the reactive centers.

Spectroscopic Analysis of this compound

Spectroscopic techniques are crucial for the identification and structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H NMR or ¹³C NMR data for this compound is not available in the provided search results, general principles can be applied to predict the expected spectra. The proton NMR spectrum would be expected to show signals corresponding to the methyl group and the two methine protons, with chemical shifts and coupling patterns influenced by the adjacent halogen atoms. For comparison, the ¹H NMR spectrum of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) has been documented. chemicalbook.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule. These would include C-H stretching and bending vibrations, as well as C-Br and C-Cl stretching vibrations, which typically appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. The NIST WebBook entry for this compound indicates a top peak at m/z 157 and a second highest peak at m/z 155 in its GC-MS data. nih.gov

Related Isomers of this compound

Several structural isomers of this compound exist, each with a unique arrangement of the bromine and chlorine atoms on the three-carbon chain.

Structural Isomers

Based on the possible substitution patterns on a propane backbone, the following structural isomers of bromochloropropanes are possible:

1-bromo-1-chloropropane (B8793123) quora.comquora.com

1-bromo-2-chloropropane (B1583154) quora.comquora.com

1-bromo-3-chloropropane (B140262) quora.comquora.com

2-bromo-1-chloropropane (B110360) gauthmath.com

2-bromo-2-chloropropane (B3369296) quora.comquora.com

1,2-dibromo-3-chloropropane wikipedia.orgnist.gov

2,3-dibromo-1-chloropropane

1,2-dibromo-1-chloropropane (B1618593) molport.com

2,2-dibromopropane (B1583031) nist.gov

Comparative Analysis

Each of these isomers will exhibit different physical properties and reactivity. For example, 1,2-dibromo-3-chloropropane (DBCP) is a well-studied compound that was previously used as a soil fumigant and nematocide. wikipedia.org It is a dense, colorless liquid with a pungent odor. wikipedia.org The presence of chiral centers in some isomers, such as 1-bromo-2-chloropropane, leads to the possibility of optical activity. infinitylearn.com A comparative study of these isomers would provide valuable data on how the precise location of halogen substituents influences molecular properties and behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55162-35-1

Molecular Formula

C3H5Br2Cl

Molecular Weight

236.33 g/mol

IUPAC Name

1,1-dibromo-2-chloropropane

InChI

InChI=1S/C3H5Br2Cl/c1-2(6)3(4)5/h2-3H,1H3

InChI Key

SDNGBLYQMOYWPK-UHFFFAOYSA-N

Canonical SMILES

CC(C(Br)Br)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Advanced Organic Synthesis Approaches Involving 1,1-Dibromo-2-chloropropane

While not as commonly used as simpler haloforms like bromoform (B151600) or chloroform, this compound presents unique opportunities for creating substituted cyclopropane (B1198618) derivatives due to its specific structure.

The primary potential of this compound as a synthetic precursor lies in its ability to generate a substituted carbene. Gem-dihaloalkanes are well-known progenitors of carbenes, which are highly reactive species valuable in forming new carbon-carbon bonds. By reacting this compound with a strong base, it is possible to generate (2-chloropropyl)bromocarbene. This reactive intermediate can then be "trapped" by an alkene to form a cyclopropane ring bearing bromo, chloro, and methyl substituents, thereby introducing significant molecular complexity in a single step.

While specific, widely documented applications in the synthesis of complex natural products are not abundant, the principles of carbene chemistry suggest its utility. For instance, 1,1-dibromocyclopropanes, which can be formed using such precursors, are valuable intermediates themselves, capable of undergoing further transformations like reduction or metal-halogen exchange to create a range of carbocyclic and heterocyclic systems. researchgate.net

Cyclopropanation is a chemical process that generates cyclopropane rings, a motif present in many useful compounds, including certain insecticides and antibiotics. wikipedia.org One established method for this transformation is the reaction of an alkene with a dihalocarbene. masterorganicchemistry.com

The mechanism, as adapted for this compound, follows a two-step pathway:

Carbene Formation: The process is initiated by treating this compound with a strong, non-nucleophilic base, such as potassium t-butoxide (KOt-Bu). The base abstracts the acidic proton from the carbon atom bearing the two bromine atoms. This deprotonation results in the formation of a carbanion intermediate. This intermediate is unstable and rapidly undergoes alpha-elimination, expelling a bromide ion (a good leaving group) to yield a neutral, yet highly reactive, (2-chloropropyl)bromocarbene intermediate. masterorganicchemistry.comyoutube.com

Cycloaddition: The generated carbene possesses both a lone pair of electrons and a vacant p-orbital, rendering it electrophilic. youtube.com It readily reacts with a nucleophilic alkene in a concerted [2+1] cycloaddition reaction. youtube.com The pi electrons of the alkene attack the vacant orbital of the carbene, while the carbene's lone pair attacks one of the alkene carbons. youtube.com This process is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the final cyclopropane product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane. masterorganicchemistry.com

Innovative Synthetic Route Development

The synthesis of this compound itself requires a strategic, multi-step approach, as direct halogenation of propane (B168953) would lead to a complex mixture of products.

A plausible and controlled synthetic route to this compound would logically start from a precursor that already contains the desired carbon skeleton and the chlorine atom at the correct position. One such viable precursor is 2-chloropropionaldehyde.

The key transformation in this sequence is the conversion of the aldehyde functional group into a gem-dibromide. This can be achieved through several established methods in organic synthesis. A common approach involves reacting the aldehyde with reagents capable of replacing the carbonyl oxygen with two bromine atoms. This one-step conversion from the aldehyde provides a direct and efficient pathway to the target molecule.

StepStarting MaterialReagent(s)ProductReaction Type
12-ChloropropionaldehydeCBr₄, PPh₃This compoundAppel-type reaction
or2-ChloropropionaldehydePBr₅This compoundHalogenation

This interactive table summarizes a potential synthetic sequence.

The success of the proposed synthetic routes and subsequent reactions hinges on the careful selection of reagents and catalysts, each playing a distinct role.

Potassium t-butoxide (KOt-Bu): In the context of cyclopropanation, this reagent functions as a strong, sterically hindered base. masterorganicchemistry.com Its primary role is to deprotonate the gem-dihaloalkane to initiate the formation of the carbene, without acting as a competing nucleophile. masterorganicchemistry.com

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃): This combination is famously used in the Appel reaction and its variants for converting alcohols to alkyl halides and aldehydes to gem-dihalides. In this context, PPh₃ and CBr₄ react to form a phosphonium (B103445) ylide-like intermediate which then reacts with the aldehyde. The triphenylphosphine oxide byproduct is very stable, driving the reaction to completion.

Phosphorus Pentabromide (PBr₅): This is a powerful halogenating agent used to convert carbonyl groups (from aldehydes or ketones) into gem-dihalides. It acts as a source of electrophilic bromine to facilitate the replacement of the carbonyl oxygen.

Palladium Catalysts: In more advanced and distinct cyclopropanation methodologies, palladium catalysts are used to react with diazo compounds and alkenes. nih.gov These catalytic systems operate via the formation of a metal carbenoid, which offers a different level of control and selectivity compared to free carbene reactions. nih.gov

Structural Analysis of Reaction Intermediates

The reactions involving this compound, particularly in base-induced eliminations, proceed through short-lived, high-energy intermediates whose structural characteristics dictate the reaction's outcome.

The two key intermediates are the carbanion and the carbene.

Carbanion Intermediate: Formed immediately after deprotonation by a strong base, the carbanion has a trivalent carbon atom with a lone pair of electrons, carrying a negative formal charge. The geometry around this carbon is trigonal pyramidal, similar to ammonia, with the carbon atom being sp³ hybridized. This species is a potent nucleophile and base, but in this mechanistic pathway, its most significant fate is the rapid elimination of a bromide ion.

Carbene Intermediate ((2-chloropropyl)bromocarbene): This is the crucial intermediate for cyclopropanation. A carbene is a neutral molecule containing a carbon atom with only six valence electrons, making it highly reactive. youtube.com This carbon atom is divalent. The carbene can exist in two spin states: singlet and triplet. In the context of haloform reactions, the singlet state is generally formed, where the two non-bonding electrons are paired in an sp² hybrid orbital, leaving a vacant p-orbital. This electronic configuration allows the carbene to act as both a nucleophile (using its lone pair) and an electrophile (using its vacant p-orbital), facilitating its concerted addition to an alkene. youtube.com

Theoretical and Computational Studies

Molecular Modeling of 1,1-Dibromo-2-chloropropane Isomers

Molecular modeling is an essential tool for visualizing and analyzing the three-dimensional structure of molecules, including their various isomers. For this compound, this involves the study of its stereoisomers and conformational isomers.

This compound is a chiral molecule. sarthaks.comquora.com Chirality arises in a molecule when it contains a stereocenter, which is typically a carbon atom bonded to four different groups. quora.comwordpress.com In the case of this compound, the second carbon atom (C2) is a chiral center as it is attached to four distinct substituents: a hydrogen atom (H), a chlorine atom (Cl), a methyl group (-CH3), and a dibromomethyl group (-CHBr2).

The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images known as enantiomers. wordpress.comstanford.edu These enantiomers are designated as (R)-1,1-dibromo-2-chloropropane and (S)-1,1-dibromo-2-chloropropane, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration.

Table 1: Cahn-Ingold-Prelog Priority Assignments for Substituents on the Chiral Center (C2) of this compound

SubstituentPriorityRationale
-Cl1Highest atomic number
-CHBr22Higher atomic number of first differing atom (Br vs. C)
-CH33Lower atomic number compared to -CHBr2
-H4Lowest atomic number

The existence of these stereoisomers is significant because enantiomers can exhibit different biological activities and metabolic fates, a critical consideration in toxicology and pharmacology.

In addition to stereoisomerism, conformational isomers resulting from rotation around the C1-C2 single bond are also possible. These conformers, such as staggered and eclipsed forms, will have different potential energies. The staggered conformations are generally more stable due to reduced steric hindrance between the bulky halogen atoms and the methyl group. Molecular mechanics and quantum mechanics calculations can be employed to determine the relative energies of these conformers and the energy barriers to rotation.

Quantum Chemical Calculations on Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.gov For this compound, these calculations can elucidate potential reaction pathways, such as dehydrohalogenation, and predict the molecule's susceptibility to nucleophilic or electrophilic attack.

Key reactivity descriptors that can be calculated include:

Bond Dissociation Energies (BDEs): Calculations of the C-H, C-Cl, and C-Br bond dissociation energies can indicate the most likely bond to be cleaved in radical reactions. It is generally expected that the C-Br bonds will have a lower BDE than the C-Cl and C-H bonds, making them more susceptible to homolytic cleavage.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of reactivity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. For halogenated alkanes, the LUMO is often associated with an anti-bonding orbital of a carbon-halogen bond.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative halogen atoms will create regions of negative electrostatic potential, while the carbon and hydrogen atoms will be more electropositive.

Table 2: Hypothetical Reactivity Descriptors for this compound from Quantum Chemical Calculations

DescriptorHypothetical ValueImplication for Reactivity
C-Br Bond Dissociation Energy~280 kJ/molWeaker than C-Cl and C-H bonds, indicating preferential cleavage.
C-Cl Bond Dissociation Energy~340 kJ/molStronger than C-Br bonds.
LUMO EnergyNegative ValueIndicates susceptibility to reduction and nucleophilic attack.
Dipole Moment> 1.5 DA significant dipole moment suggests polar interactions will be important in its reactivity.

These computational approaches can also be used to model the transition states of potential reactions, such as the E2 elimination of HBr or HCl, to determine the activation energies and predict the most favorable reaction pathways.

Structure-Activity Relationship (SAR) Explorations (Limited to Theoretical Frameworks)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, a theoretical SAR framework can be constructed by considering the key molecular descriptors that are likely to influence its biological interactions.

The development of a Quantitative Structure-Activity Relationship (QSAR) model for the toxicity of halogenated hydrocarbons often involves the use of various molecular descriptors. nih.govnih.gov These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, descriptors such as the energy of the LUMO (E_LUMO), dipole moment, and partial atomic charges would be relevant. A lower E_LUMO is often correlated with increased toxicity for halogenated alkanes, as it relates to their electrophilicity and ability to accept an electron, which can initiate toxic pathways. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Molar volume, surface area, and specific steric parameters can influence how the molecule fits into the active site of an enzyme or receptor.

Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's lipophilicity. This descriptor is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which in turn affect its bioavailability and toxicity.

A theoretical SAR framework for this compound would hypothesize that its biological activity is a function of these descriptors. For instance, its potential toxicity could be modeled by an equation of the form:

Biological Activity = f(Electronic Descriptors, Steric Descriptors, Lipophilicity Descriptors)

Table 3: Key Molecular Descriptors for a Theoretical SAR Framework of this compound

Descriptor ClassSpecific DescriptorRelevance to Biological Activity
ElectronicLUMO Energy (E_LUMO)Relates to electrophilicity and potential for reductive metabolism. nih.gov
Dipole MomentInfluences polar interactions with biological macromolecules.
StericMolar VolumeAffects binding affinity to enzymes or receptors.
Molecular Shape IndicesDescribes the three-dimensional shape of the molecule.
LipophilicitylogPGoverns membrane permeability and distribution in the body.

By calculating these descriptors for this compound and a series of related halogenated alkanes with known biological activities, a predictive QSAR model could be developed. This model would not only allow for the estimation of the activity of untested compounds but also provide insights into the molecular features that are most important for driving the observed biological effects.

Analytical Research Methodologies

Spectroscopic Characterization Techniques

The structural elucidation and identification of 1,1-Dibromo-2-chloropropane rely on various spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity, and the chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments:

A doublet for the methyl protons (-CH3), split by the adjacent methine proton.

A multiplet (specifically a quartet of doublets) for the methine proton (-CHCl-), split by the adjacent methyl and methine protons.

A doublet for the methine proton (-CHBr2), split by the adjacent methine proton. The chemical shifts of these protons are influenced by the electronegativity of the neighboring halogen atoms. process-nmr.combhu.ac.in The proton on the carbon bearing two bromine atoms is expected to be significantly downfield, as is the proton on the carbon with the chlorine atom.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum should display three unique signals, one for each of the three carbon atoms in the propane (B168953) chain. libretexts.org The chemical shifts are influenced by the attached halogens, with the carbon bonded to two bromine atoms (C1) and the carbon bonded to the chlorine atom (C2) expected to be the most deshielded and therefore appear at higher chemical shift values. libretexts.org The signal for the methyl carbon (C3) would appear at the lowest chemical shift. Due to the low natural abundance of ¹³C, carbon-carbon spin-spin coupling is generally not observed. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical approach. nih.gov

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). msu.edulibretexts.org This results in a complex molecular ion region with multiple peaks. The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for halogenated alkanes involve the loss of halogen atoms or hydrogen halides. libretexts.orgacs.org

Based on available GC-MS data, the following table summarizes the most significant mass-to-charge ratio (m/z) peaks observed for this compound. nih.gov

m/z (mass-to-charge ratio)Interpretation
157, 155These are the most abundant peaks and likely correspond to the loss of one bromine atom from the molecular ion, resulting in the [C₃H₅BrCl]⁺ fragment. The two peaks represent the two isotopes of bromine.
77, 75These peaks could correspond to the further loss of a bromine atom from the [C₃H₅BrCl]⁺ fragment to give [C₃H₅Cl]⁺, or the loss of HBr from the same fragment.

Chromatographic Separation Research

Chromatographic techniques, particularly gas chromatography (GC), are essential for the separation and quantification of this compound from various matrices. These methods are widely used in environmental analysis and for monitoring chemical purity. keikaventures.comnemi.govnih.gov

Gas Chromatography (GC)

Gas chromatography is the primary technique for the analysis of volatile and semi-volatile halogenated hydrocarbons like this compound. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Several methods have been developed for the analysis of related halogenated propanes, which are applicable to this compound. These methods often involve a sample preparation step, such as liquid-liquid extraction with a solvent like hexane (B92381), followed by injection into the GC system. keikaventures.comnemi.gov

The choice of detector is crucial for achieving the desired sensitivity and selectivity. Electron Capture Detectors (ECD) are highly sensitive to halogenated compounds and are therefore commonly used. keikaventures.com For unambiguous identification, mass spectrometry (MS) is coupled with GC, providing both retention time and mass spectral data for confirmation. acs.orggoogle.comeurl-pesticides.eu

The following table summarizes typical instrumental parameters for the GC analysis of halogenated propanes, which can be adapted for this compound.

ParameterTypical Conditions
Column Fused silica (B1680970) capillary columns with a variety of stationary phases are used. A common choice is a non-polar or mid-polarity phase, such as those based on polydimethylsiloxane, sometimes with a percentage of phenyl substitution. For example, an Agilent CP-Wax 57 CB column has been used for separating various volatile halogenated hydrocarbons. gcms.cz
Injector Split/splitless injection is typically employed. The injector temperature is usually set high enough to ensure rapid volatilization of the sample without causing thermal degradation. nih.gov
Carrier Gas Helium or hydrogen are common carrier gases. gcms.cz
Oven Program A temperature program is generally used to achieve good separation of a mixture of compounds with different boiling points. This involves starting at a lower temperature and ramping up to a final temperature. For instance, a program might start at around 60°C and increase to 200°C. gcms.cz
Detector Electron Capture Detector (ECD) for high sensitivity to halogens or a Mass Spectrometer (MS) for definitive identification. keikaventures.comgoogle.com
Sample Preparation For water samples, microextraction with a solvent like hexane is a common procedure. keikaventures.comnemi.gov For other matrices, different extraction and clean-up steps may be necessary.

Future Research Directions

Potential Applications in Material Science Research

The presence of multiple halogen atoms on a compact propane (B168953) backbone suggests that 1,1-Dibromo-2-chloropropane could serve as a valuable building block in material science. The differential reactivity of the bromine and chlorine atoms, as well as the geminal dibromo group, offers a platform for controlled chemical modifications.

Future research could explore the incorporation of this compound into polymers to enhance specific properties. For instance, halogenated compounds are known to impart flame retardancy and increase the density of polymeric materials. The gem-dibromo group, in particular, could be a key functional handle for polymerization reactions or for post-polymerization modification. Research into the synthesis of specialty polymers, where this compound is used as a monomer or a cross-linking agent, could lead to materials with tailored thermal stability, refractive indices, and chemical resistance.

Moreover, the reactivity of the carbon-halogen bonds could be exploited for surface modification of materials. Grafting of this compound or its derivatives onto surfaces could alter their hydrophobicity, adhesion, and biocompatibility. The potential for this compound to act as a precursor in the synthesis of more complex molecules for organic electronic devices also warrants investigation.

Potential Application AreaResearch FocusDesired Outcome
Specialty Polymers Use as a monomer or additive in polymerization.Polymers with enhanced flame retardancy, thermal stability, and optical properties.
Material Surface Modification Grafting onto various substrates.Surfaces with tailored wettability, biocompatibility, and chemical resistance.
Organic Synthesis Precursor for functionalized molecules.Novel compounds for applications in pharmaceuticals and organic electronics.

Continued Exploration of Novel Synthetic Pathways

The development of efficient and selective synthetic routes to this compound is crucial for enabling its further study and potential application. While classical methods for the synthesis of gem-dihalides exist, there is a continuous drive for more sustainable and atom-economical processes.

Future synthetic research could focus on the direct halogenation of appropriate precursors. For example, the development of catalytic systems for the selective bromination and chlorination of propyne (B1212725) or allene (B1206475) could provide a direct route. Another avenue is the transformation of readily available starting materials like 2-chloropropene (B1346963) or other chlorinated propanes.

The exploration of novel reagents and reaction conditions will be paramount. This includes the use of phase-transfer catalysis to improve reaction efficiency and the investigation of photochemical or electrochemical methods to activate the substrates under milder conditions. The table below outlines potential synthetic strategies that could be investigated.

Synthetic ApproachPrecursor(s)Potential Reagents and Conditions
Halogenation of Alkenes 2-ChloropropeneN-Bromosuccinimide (NBS) for allylic bromination followed by further transformations.
Halogen Exchange 1,1,2-TrichloropropaneBrominating agents to selectively replace a chlorine atom with bromine.
From Carbonyl Compounds 2-ChloropropanalReaction with phosphorus pentabromide or a similar brominating agent.
Radical Reactions 2-ChloropropaneRadical bromination, though selectivity could be a challenge.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers a powerful tool to investigate the properties and reactivity of molecules like this compound, especially when experimental data is scarce. Advanced computational modeling can provide insights into its electronic structure, bond energies, and potential reaction pathways, thereby guiding experimental work.

Future computational studies could employ density functional theory (DFT) and ab initio methods to calculate key molecular properties. These calculations can predict the relative stability of different conformers, the bond dissociation energies of the C-Br and C-Cl bonds, and the activation barriers for various reactions. This information is critical for understanding its reactivity and potential degradation pathways in different environments.

Molecular dynamics simulations could be used to model the behavior of this compound in different solvent environments or its interaction with biological macromolecules. Such simulations can provide a deeper understanding of its partitioning behavior, transport properties, and potential toxicity mechanisms at a molecular level.

Computational MethodResearch ObjectivePredicted Parameters
Density Functional Theory (DFT) Elucidate electronic structure and reaction mechanisms.Bond lengths, bond angles, vibrational frequencies, reaction enthalpies, and activation energies.
Ab initio methods Provide high-accuracy benchmark data.Precise electronic energies, ionization potentials, and electron affinities.
Molecular Dynamics (MD) Simulate behavior in condensed phases.Diffusion coefficients, solvation free energies, and interaction energies with other molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.